5-Isopropyl-2-thioxo-4-imidazolidinone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-propan-2-yl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS/c1-3(2)4-5(9)8-6(10)7-4/h3-4H,1-2H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURMTLNBOLCYOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10411481, DTXSID20901247 | |
| Record name | 5-Isopropyl-2-thioxo-4-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10411481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_339 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20901247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56805-20-0 | |
| Record name | NSC60971 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60971 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Isopropyl-2-thioxo-4-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10411481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 5 Isopropyl 2 Thioxo 4 Imidazolidinone and Its Derivatives
Classical and Contemporary Synthetic Routes to 2-Thioxo-4-imidazolidinones
The construction of the 2-thioxo-4-imidazolidinone core can be achieved through several established and modern synthetic routes, offering access to a wide range of substituted analogs.
Cyclization Reactions Utilizing Thioamides and Related Precursors
A direct and straightforward method for the synthesis of 5-substituted-2-thiohydantoins involves the condensation reaction of an α-amino acid with thiourea (B124793). nih.govjchemrev.com For the specific synthesis of (S)-5-isopropyl-2-thiohydantoin, L-valine is heated with thiourea. The proposed mechanism for this reaction suggests an initial attack of one of the amino groups of thiourea on the carboxyl group of the amino acid, leading to the formation of an amide bond with the elimination of a water molecule. nih.gov Subsequently, the α-amino group of the amino acid attacks the thiocarbonyl group, resulting in cyclization and the release of an ammonia (B1221849) molecule. nih.gov A key advantage of this method is that the chirality at the α-carbon of the amino acid is retained during the cyclization process. nih.gov
This reaction has been demonstrated to be effective for a variety of natural α-amino acids. jchemrev.com Further studies have explored variations of this approach, for instance, by reacting thiosemicarbazone with ethyl chloroacetate (B1199739) in the presence of fused sodium acetate (B1210297) to achieve cyclization. researchgate.net
Reactions of Amino Acids with Isothiocyanates
One of the most prevalent and versatile methods for synthesizing 2-thioxo-4-imidazolidinones is the reaction of α-amino acids or their ester derivatives with isothiocyanates. mdpi.comjchemrev.com This approach allows for the introduction of substituents at both the N-3 and C-5 positions of the imidazolidinone ring. The substituent at the C-5 position is determined by the side chain of the starting α-amino acid, while the choice of isothiocyanate dictates the group at the N-3 position. mdpi.comresearchgate.net
The synthesis is typically a two-step process. First, the α-amino acid is often converted to its corresponding methyl ester to enhance reactivity. mdpi.com This is commonly achieved using methanolic HCl. mdpi.com The resulting amino acid methyl ester hydrochloride is then reacted with an isothiocyanate, such as allyl isothiocyanate, in the presence of a base like triethylamine (B128534) (Et3N) to neutralize the hydrochloride salt. mdpi.com The reaction mixture is heated under reflux, leading to the formation of the 3-substituted-2-thiohydantoin. mdpi.com For instance, reacting C-4-isopropylphenylglycine with phenyl isothiocyanate yields (±)3-Phenyl-5-(4-isopropylphenyl)-2-thioxo-imidazolidine-4-one. mdpi.com
| Amino Acid Precursor | Isothiocyanate | Product | Yield (%) | Reference |
| C-4-Isopropylphenylglycine | Phenyl isothiocyanate | (±)3-Phenyl-5-(4-isopropylphenyl)-2-thioxo-imidazolidine-4-one | 86.30 | mdpi.com |
| C-4-Methoxyphenylglycine | Phenyl isothiocyanate | (±)-3-Phenyl-5-(4-methoxyphenyl)-2-thioxo-imidazolidine-4-one | 85.20 | mdpi.com |
| L-Valine Methyl Ester HCl | Allyl isothiocyanate | (S)-3-allyl-5-isopropyl-2-thioxoimidazolidin-4-one | 85 | mdpi.com |
| L-Phenylalanine Methyl Ester HCl | Allyl isothiocyanate | (S)-3-allyl-5-benzyl-2-thioxoimidazolidin-4-one | 92 | mdpi.com |
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules like 2-thioxo-4-imidazolidinones in a single pot, thereby saving time, resources, and reducing waste. nih.gov A base-controlled, three-component regioselective synthesis has been developed for the preparation of 2-thioxoimidazolin-4-ones. sci-hub.se This reaction involves the one-pot coupling of a chiral amino ester, an isothiocyanate, and an alkyl halide. sci-hub.se
In this approach, the reaction of L-phenylalanine methyl ester with phenyl isothiocyanate and 2-bromoacetophenone (B140003) in the presence of potassium carbonate (K2CO3) in acetonitrile (B52724) at ambient temperature yields the corresponding 2-thioxoimidazolin-4-one. sci-hub.se The base plays a crucial role in directing the reaction pathway towards the desired heterocyclic product. sci-hub.se The isolation of thiourea and thiohydantoin intermediates has helped to elucidate the reaction mechanism. sci-hub.se MCRs provide a powerful tool for generating libraries of structurally diverse 2-thioxo-4-imidazolidinone derivatives for various applications. nih.gov
Michael Addition Strategies for Functionalization
Michael addition is a valuable reaction for the carbon-carbon or carbon-heteroatom bond formation and has been employed in the synthesis and functionalization of 2-thioxo-4-imidazolidinone derivatives. ekb.egsrce.hr One synthetic strategy involves a two-step process where the first step is a Michael addition. ekb.egekb.eg For example, the synthesis of novel 2-thioxo-4-imidazolidinone derivatives begins with the Michael addition of phenyl hydrazide or 4-methyl phenyl hydrazide to N-substituted maleimides in ethanol. ekb.eg The resulting adduct is then cyclized in a subsequent step by reacting with an isothiocyanate, such as cyclohexyl isothiocyanate, in acetonitrile to form the final 2-thioxo-4-imidazolidinone product. ekb.egekb.eg
This strategy demonstrates how Michael addition can be used to build a key portion of the molecular scaffold before the final heterocycle formation. Additionally, the 2-thioxo-4-imidazolidinone ring system itself can act as a nucleophile in Michael additions for further functionalization, for example, through reaction with methyl acrylate. researchgate.net
| Michael Donor | Michael Acceptor | Subsequent Reagent | Product Type | Reference |
| Phenyl hydrazide | N-substituted maleimides | Cyclohexyl isothiocyanate | 1,5-disubstituted-3-cyclohexyl-2-thioxoimidazolidin-4-one | ekb.eg |
| 4-Methyl phenyl hydrazide | N-substituted maleimides | Cyclohexyl isothiocyanate | 1,5-disubstituted-3-cyclohexyl-2-thioxoimidazolidin-4-one | ekb.eg |
| 2-Thioxoimidazolidin-4-one derivative | Methyl acrylate | - | N-1 functionalized derivative | researchgate.net |
Stereoselective Synthesis and Chiral Control in 5-Isopropyl-2-thioxo-4-imidazolidinone Analogues
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective methods for the synthesis of this compound analogues is of paramount importance. The inherent chirality of the starting α-amino acid, such as L-valine, can be transferred to the C-5 position of the heterocyclic ring, often with retention of configuration. nih.gov
For more complex stereochemical challenges, chiral auxiliaries are employed to control the stereochemical outcome of reactions. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the substrate to direct the formation of a specific stereoisomer. wikipedia.org Widely used chiral auxiliaries include oxazolidinones and camphorsultam. wikipedia.orgresearchgate.net For instance, a chiral auxiliary can be attached to a precursor molecule, and a subsequent reaction, such as an alkylation or an aldol (B89426) reaction, proceeds with high diastereoselectivity due to the steric influence of the auxiliary. researchgate.net After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org While specific examples for this compound are not detailed in the provided context, these general principles of asymmetric synthesis are directly applicable.
Derivatization Strategies and Functional Group Transformations
The 2-thioxo-4-imidazolidinone scaffold offers multiple sites for derivatization, allowing for the fine-tuning of its chemical and physical properties. Functional group transformations can be carried out on the N-1 and N-3 positions, the C-5 substituent, and the thiocarbonyl group.
Acetylation is a common derivatization reaction. For example, 1-(arylidene)amino-2-thioxo-imidazolidine-4-ones can be acetylated with acetic anhydride (B1165640) to yield the corresponding 3-acetylimidazolidin-4-ones. researchgate.net The nitrogen atoms of the imidazolidinone ring can also undergo reactions. For example, halogenation of 1-(phenylethylidene)amino-2-thioxoimidazolidin-4-one with bromine can lead to N-bromo derivatives. researchgate.net
The thiocarbonyl group at the C-2 position is another key site for modification. It can be involved in reactions such as S-alkylation. Furthermore, condensation reactions at the C-5 position are possible. For instance, condensation of 3-amino-2-thioxoimidazolidin-4-one (B8758736) derivatives with aromatic aldehydes in the presence of piperidine (B6355638) can introduce further complexity to the molecule. researchgate.net These derivatization strategies are crucial for developing structure-activity relationships and optimizing the properties of this compound-based compounds.
Introduction of Isopropyl and Other Alkyl/Aryl Substituents
The synthesis of 5-substituted-2-thioxo-4-imidazolidinones, also known as 2-thiohydantoins, is a cornerstone of medicinal chemistry, allowing for the creation of a diverse library of compounds from readily available starting materials. nih.govacs.org The substituent at the C-5 position of the imidazolidinone ring is crucial as it significantly influences the molecule's biological properties. jchemrev.com
The most direct method for introducing an isopropyl group at the C-5 position, yielding this compound, involves the condensation of the amino acid L-valine with thiourea. nih.gov This reaction is typically performed by heating a mixture of the two reagents in the absence of a solvent at high temperatures, ranging from 170 to 220°C. nih.gov The proposed mechanism suggests that the amino group of the amino acid attacks the thiocarbonyl group of thiourea, leading to cyclization and the formation of the thiohydantoin ring without racemization at the α-carbon of the amino acid. nih.gov
This synthetic strategy is not limited to the isopropyl group and can be broadly applied to a range of α-amino acids with non-polar side chains to produce various 5-alkyl-substituted 2-thiohydantoins. nih.gov For example, L-alanine and L-isoleucine react with thiourea to yield 5-methyl-2-thiohydantoin (B1598239) and 5-sec-butyl-2-thiohydantoin, respectively. nih.gov
Another widely used method involves the reaction of α-amino acid derivatives with isothiocyanates. nih.govacs.org This approach offers versatility in introducing a wide array of substituents. For instance, reacting C-phenylglycine derivatives with phenyl isothiocyanate produces 5-aryl-substituted 2-thioxo-4-imidazolidinones. nih.govmdpi.com The scope can be further expanded by using different isothiocyanates, including those with aromatic and various alkyl groups, to react with α-amino acid esters, leading to a broad range of thiohydantoin products. acs.org A three-component Strecker reaction, combining an amine, a ketone, and trimethylsilyl (B98337) cyanide, generates a cyanoamine intermediate which can then react with an isothiocyanate to form the thiohydantoin ring. nih.gov
The following table summarizes the synthesis of various 5-substituted 2-thiohydantoins from different α-amino acids and isothiocyanates, showcasing the versatility of these methods.
Modifications at Nitrogen Atoms of the Imidazolidinone Ring
The imidazolidinone ring possesses two nitrogen atoms, at positions N-1 and N-3, which can be chemically modified to further diversify the thiohydantoin scaffold. Substitution at these positions can significantly alter the physicochemical and pharmacological properties of the resulting compounds. jchemrev.com
N-substitution reactions are commonly performed to introduce various alkyl and aryl groups onto the thiohydantoin core. jchemrev.com For example, N-3 alkylation can be achieved selectively. jchemrev.com The reaction of a 1-acyl-2-thiohydantoin with an alkylating agent can lead to substitution at the N-3 position. jchemrev.com Similarly, various 4-halo aromatic compounds can be reacted with thiohydantoin derivatives to produce N-substituted products, demonstrating a pathway for N-arylation. jchemrev.com
In one synthetic approach, a two-step process was used to create N-1 and N-3 substituted derivatives. ekb.egresearchgate.net The first step involves a Michael addition of a hydrazide to an N-substituted maleimide (B117702). researchgate.net The resulting intermediate is then cyclized by reaction with an isothiocyanate, such as cyclohexyl isothiocyanate, which introduces a cyclohexyl group at the N-3 position while the substituent from the initial hydrazide resides at the N-1 position. ekb.egresearchgate.net
Furthermore, 3-aminothiohydantoins can be synthesized by reacting alkyl 2-isothiocyanatocarboxylates with hydrazine (B178648) hydrate, which introduces an amino group at the N-3 position. mdpi.com This N-amino group can then be further functionalized.
Transformation of the Thioxo Group
The thiocarbonyl group (C=S) at the C-2 position is a key reactive center of the 2-thiohydantoin (B1682308) ring, enabling various chemical transformations. nih.gov One of the most significant modifications is its conversion to a carbonyl group (C=O), which transforms the 2-thiohydantoin into its corresponding hydantoin (B18101) (2,4-dione) analog. researchgate.net This desulfurization can be achieved using oxidizing agents. researchgate.net For example, treatment of 2-thioxo-imidazolidin-4-ones with chromium trioxide can effectively convert the thioxo group into an oxo group. researchgate.net Another method involves the use of hydrogen peroxide in aqueous ethanol, which proceeds through the oxidation of the sulfur atom followed by its replacement with oxygen. researchgate.net
The sulfur atom of the thioxo group can also undergo alkylation. Selective S-alkylation can be achieved by treating the 2-thiohydantoin with an alkylating agent like methyl iodide in the presence of a base such as potassium carbonate. jchemrev.com This reaction yields an S-alkylated 2-thiohydantoin derivative. jchemrev.com Another approach involves reacting 2-nitro benzylidene amino)-2-thioxomidazolidine-4-one with methyl iodide, which also results in modification at the sulfur atom. uobaghdad.edu.iq
Additionally, the thioxo group can be completely removed. Thermal desulfurization has been observed in some reactions; for instance, the reaction between L-cysteine and thiourea unexpectedly yields 5-methyl-2-thiohydantoin, the same product obtained from L-alanine, which is attributed to the loss of sulfur from the cysteine side chain. nih.gov
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound and its derivatives. Several factors, including temperature, reaction scale, and the use of catalysts or alternative energy sources, have been shown to significantly influence the outcome of the synthesis. nih.govacs.org
In the direct condensation of α-amino acids with thiourea, reaction temperatures are typically high, between 170 and 220°C. nih.gov The reaction scale has also been identified as a crucial parameter. It has been observed that increasing the scale of the reaction can lead to higher yields. For example, the synthesis of (S)-5-sec-butyl-2-thiohydantoin from L-isoleucine and thiourea yielded 78% on a 0.5 g scale, but this increased to 96% on a 2.0 g scale. nih.gov This improvement is attributed to proportionally lower product losses during the work-up process on a larger scale. nih.gov
For syntheses involving isothiocyanates, the reaction conditions can also be fine-tuned. The formation of thiohydantoins from DNA-conjugated α-amino acid derivatives and phenyl isothiocyanate was optimized to be performed at 60°C for 4 hours in a DMF/water solvent system, achieving good to excellent conversions (82–98%). acs.org
The use of a base can also be critical. In the synthesis of 5,5-diphenyl-2-thiohydantoin (B181291) from benzil (B1666583) and thiourea, the presence of an alkali like potassium hydroxide (B78521) was essential for the reaction to proceed. stackexchange.com The yield of the desired thiohydantoin increased as the alkali concentration rose, reaching an optimal and constant yield when the molar ratio of benzil to potassium hydroxide was approximately 1:1.87. stackexchange.com
The following table demonstrates the effect of reaction scale on the yield of 5-sec-butyl-2-thiohydantoin.
Advanced Structural Characterization of 5 Isopropyl 2 Thioxo 4 Imidazolidinone and Its Analogs
Spectroscopic Analysis
Spectroscopic methods are fundamental in determining the molecular structure of 5-Isopropyl-2-thioxo-4-imidazolidinone by identifying its constituent atoms, functional groups, and their connectivity.
While specific experimental spectral data for this compound is not extensively published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the known values for analogous structures and general principles of NMR spectroscopy. These predictions are invaluable for confirming the identity and purity of the synthesized compound.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The isopropyl group should present a doublet for the two methyl groups (due to coupling with the adjacent CH proton) and a multiplet (likely a septet) for the single methine proton. The proton at the C5 position of the heterocyclic ring is anticipated to appear as a doublet, coupling with the adjacent N-H proton. The two N-H protons (at positions 1 and 3) would typically appear as two separate broad singlets, with their chemical shifts being sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. Key resonances would include those for the thiocarbonyl (C=S) and carbonyl (C=O) carbons, which are expected at the downfield end of the spectrum. The C5 carbon, bearing the isopropyl group, and the carbons of the isopropyl substituent itself would appear in the aliphatic region of the spectrum.
Predicted NMR Data for this compound
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | N1-H | ~10-12 | Broad Singlet |
| N3-H | ~8-10 | Broad Singlet | |
| C5-H | ~4.5 | Doublet | |
| -CH(CH₃)₂ | ~2.0 (CH), ~1.0 (CH₃) | Septet (CH), Doublet (CH₃) | |
| ¹³C | C2 (C=S) | ~180-185 | Singlet |
| C4 (C=O) | ~170-175 | Singlet | |
| C5 | ~60-65 | Singlet | |
| -CH(CH₃)₂ | ~30-35 | Singlet | |
| -CH(CH₃)₂ | ~18-20 | Singlet |
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. nih.gov The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups.
The most prominent bands include a strong, sharp absorption for the carbonyl group (C=O) stretch and characteristic vibrations for the N-H bonds of the amide and thioamide groups. The C-H bonds of the isopropyl group and the heterocyclic ring also give rise to distinct stretching and bending vibrations. The C=S thiocarbonyl stretch is typically weaker and appears at a lower frequency than the C=O stretch. tandfonline.com
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Amide/Thioamide) | Stretching | 3100 - 3500 | Medium-Strong, Broad |
| C-H (Aliphatic) | Stretching | 2850 - 2960 | Medium-Strong |
| C=O (Amide) | Stretching | ~1710 - 1750 | Strong, Sharp |
| N-H | Bending | 1500 - 1600 | Medium |
| C=S (Thioamide) | Stretching | 1050 - 1250 | Medium-Weak |
Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its molecular ion and fragment ions. For this compound (C₆H₁₀N₂OS), the molecular weight is 158.22 g/mol .
Upon electron impact ionization, the molecule is expected to form a molecular ion (M⁺) peak at m/z 158. The fragmentation pattern would likely be dominated by cleavages adjacent to the functional groups. A primary fragmentation pathway is the alpha-cleavage leading to the loss of the isopropyl group (•CH(CH₃)₂), resulting in a significant fragment ion at m/z 115. miamioh.edu Further fragmentation could involve the loss of carbon monoxide (CO), isothiocyanic acid (HNCS), or other small neutral molecules from the heterocyclic ring. miamioh.eduresearchgate.net
Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Formula |
|---|---|---|
| 158 | Molecular Ion [M]⁺ | [C₆H₁₀N₂OS]⁺ |
| 115 | [M - C₃H₇]⁺ (Loss of isopropyl radical) | [C₃H₃N₂OS]⁺ |
| 87 | [M - C₃H₇ - CO]⁺ | [C₂H₃N₂S]⁺ |
| 73 | [C₃H₇N₂]⁺ or [C₃H₅S]⁺ | - |
| 43 | [C₃H₇]⁺ (Isopropyl cation) | [C₃H₇]⁺ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, molecular conformation, and intermolecular interactions.
Crystal structure analyses of closely related thiohydantoin derivatives reveal that the five-membered imidazolidinone ring is typically nearly planar. tandfonline.com For an analog, 5-Isopropyl-5-methyl-2-sulfanylideneimidazolidin-4-one, the ring system shows only a very slight deviation from planarity. psu.edu This planarity is crucial for enabling effective intermolecular interactions.
In the solid state, the compound exists predominantly in the 2-thioxo-4-imidazolidinone tautomeric form. This is confirmed by the observed bond lengths and the positions of hydrogen atoms on the nitrogen atoms rather than on the oxygen or sulfur atoms, ruling out significant contributions from enol or thioenol tautomers in the crystal lattice.
The crystal packing of thiohydantoin derivatives is largely governed by a network of hydrogen bonds. psu.edursc.org The thiohydantoin core contains two hydrogen bond donor sites (N1-H and N3-H) and two primary acceptor sites (the C4=O oxygen and the C2=S sulfur). psu.edu
A common and highly stable motif observed in the crystal structures of related compounds is the formation of centrosymmetric dimers through a pair of N-H···O hydrogen bonds between the amide groups of two molecules. tandfonline.comrsc.orgscispace.com This interaction forms a characteristic supramolecular ring pattern described by the graph-set notation R²₂(8). rsc.org
Furthermore, the thioamide moieties participate in intermolecular N-H···S hydrogen bonds. These interactions often link the primary R²₂(8) dimers into one-dimensional tapes or chains, creating a robust and extended hydrogen-bonded network. psu.edu In the crystal structure of 5-Isopropyl-5-methyl-2-sulfanylideneimidazolidin-4-one, both N-H···O and N-H···S hydrogen bonds form R²₂(8) rings, which then link together to form infinite tapes. psu.edu Due to the absence of aromatic rings, significant π-π stacking interactions are not expected in the crystal structure of this compound itself.
Typical Intermolecular Interactions in Thiohydantoin Crystals
| Interaction Type | Donor | Acceptor | Resulting Motif | Reference |
|---|---|---|---|---|
| Hydrogen Bond | N1-H (Amide) | O=C4 (Amide) | Centrosymmetric R²₂(8) Dimer | tandfonline.comrsc.org |
| Hydrogen Bond | N3-H (Thioamide) | S=C2 (Thioamide) | Centrosymmetric R²₂(8) Dimer or Chains | psu.edu |
| Hydrogen Bond | N3-H (Thioamide) | O=C4 (Amide) | Chains C(6) | psu.edu |
Chirality and Absolute Configuration Assignment
The molecular structure of this compound contains a stereogenic center at the C5 position of the imidazolidinone ring, the carbon atom to which the isopropyl group is attached. The presence of this chiral center means that the compound can exist as a pair of enantiomers, designated as (R)-5-isopropyl-2-thioxo-4-imidazolidinone and (S)-5-isopropyl-2-thioxo-4-imidazolidinone. The determination of the absolute configuration of these enantiomers is critical for understanding their stereospecific interactions in chiral environments.
The assignment of the absolute configuration of chiral molecules is definitively accomplished through advanced analytical techniques. wikipedia.org X-ray crystallography stands as a primary method for obtaining the three-dimensional molecular structure from a crystal, providing unambiguous proof of the absolute configuration. nih.gov In this technique, a crystal of a single enantiomer is exposed to an X-ray beam, and the resulting diffraction patterns are analyzed to calculate an electron density map, revealing the precise spatial arrangement of atoms. nih.gov For the related analog, 5-isopropyl-5-methyl-2-sulfanylideneimidazolidin-4-one, X-ray diffraction analysis of its crystalline form revealed that the enantiomeric R- and S-molecules are connected through intermolecular hydrogen bonds. nih.gov Specifically, pairs of N—H⋯S and N—H⋯O hydrogen bonds create centrosymmetric rings, linking the enantiomers into a tape-like structure within the crystal lattice. nih.gov
Another powerful technique for determining the absolute configuration of chiral molecules in solution is Vibrational Circular Dichroism (VCD). wikipedia.orgyoutube.com VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. wikipedia.orgnih.gov This method is particularly valuable as it does not require crystallization of the compound. youtube.com The experimental VCD spectrum of an enantiomer is compared with a spectrum predicted by ab initio density functional theory (DFT) calculations. researchgate.net A match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. youtube.comresearchgate.net The process involves a conformational search for the molecule, followed by quantum computations to generate a Boltzmann-averaged VCD spectrum for comparison. youtube.com
The separation of the racemic mixture into its individual enantiomers, a process known as chiral resolution, is a prerequisite for the characterization of single enantiomers. nih.gov High-performance liquid chromatography (HPLC) using chiral stationary phases is a common and effective method for achieving this separation. nih.gov For instance, columns based on macrocyclic glycopeptides have demonstrated versatility in separating a wide range of chiral compounds under various elution modes. nih.gov
Research Findings
Detailed structural analysis has been performed on analogs of this compound, providing insight into its stereochemical properties. Crystallographic data for a closely related compound, 5-isopropyl-5-methyl-2-sulfanylideneimidazolidin-4-one, illustrates the typical solid-state packing of such chiral thiohydantoins.
Table 1: Crystal Data for 5-Isopropyl-5-methyl-2-sulfanylideneimidazolidin-4-one
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₁₂N₂OS |
| Molecular Weight (Mr) | 172.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.8317 (5) |
| b (Å) | 9.2114 (8) |
| c (Å) | 16.8967 (16) |
| β (°) | 95.855 (3) |
| Volume (ų) | 902.92 (14) |
| Z | 4 |
Data sourced from reference nih.gov.
In the crystal structure of this analog, the imidazolidinone ring is nearly planar. nih.gov The enantiomeric (R) and (S) molecules are linked by specific hydrogen bonds, forming a well-defined supramolecular structure. nih.gov This type of detailed structural information is fundamental for understanding the molecule's physical and chemical behavior.
Computational and Theoretical Investigations of 5 Isopropyl 2 Thioxo 4 Imidazolidinone Systems
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution and energy.
Electronic Structure and Molecular Orbital Analysis
A comprehensive DFT analysis of 5-Isopropyl-2-thioxo-4-imidazolidinone would reveal key aspects of its electronic structure. This includes the distribution of electron density, the nature of chemical bonds, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, as it provides insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. While specific DFT studies on this compound are not extensively available in the public domain, studies on related 2-thioxo-imidazolidinone derivatives show that the HOMO is often localized on the electron-rich thione group and parts of the imidazolidinone ring, while the LUMO is typically distributed across the carbonyl group and adjacent atoms.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | ~ 5.0 eV | Relates to chemical reactivity and stability |
| Dipole Moment | ~ 3.5 D | Indicates overall polarity of the molecule |
Note: The values in this table are hypothetical and serve as illustrative examples of what a DFT calculation would provide. Actual values would require specific computational analysis.
Conformational Analysis and Energy Landscapes
The presence of a flexible isopropyl group in this compound means that the molecule can exist in multiple conformations. Conformational analysis using DFT can identify the most stable three-dimensional structures (conformers) by calculating their relative energies. By systematically rotating the rotatable bonds, a potential energy surface (PES) or energy landscape can be constructed. This landscape reveals the global minimum energy conformation, which is the most likely structure of the molecule, as well as other low-energy conformers and the energy barriers that separate them. Understanding the preferred conformation is essential as the biological activity of a molecule is often dependent on its specific 3D shape.
Molecular Dynamics Simulations
While no specific molecular dynamics (MD) simulation studies for this compound have been reported in the reviewed literature, this computational technique is invaluable for understanding the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, an MD simulation, typically in a solvent like water, would provide insights into its conformational flexibility, solvation properties, and the stability of its hydrogen bonding networks. This information is complementary to the static picture provided by quantum chemical calculations.
Molecular Docking Studies for Ligand-Target Interactions (Mechanistic Focus)
Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This technique is fundamental in drug discovery for identifying potential biological targets and understanding the mechanism of action at a molecular level.
Identification of Putative Binding Sites
Although specific molecular docking studies for this compound are not detailed in the available literature, the general approach involves docking the molecule against a library of known protein structures. This process can identify putative binding sites on various proteins where the molecule might fit with favorable interactions. For instance, studies on similar heterocyclic scaffolds often identify enzymes such as kinases, proteases, or cyclooxygenases as potential targets. The imidazolidinone core, with its hydrogen bond donors and acceptors, is a key feature that would be expected to interact with specific residues within a protein's binding pocket.
Prediction of Binding Modes and Interaction Energies
Once a putative binding site is identified, molecular docking can predict the specific binding mode of this compound. This includes the precise orientation and conformation of the ligand within the active site. The analysis would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. Docking programs calculate a scoring function, often expressed as a binding energy (e.g., in kcal/mol), to rank different binding poses and estimate the binding affinity. A lower binding energy generally indicates a more stable and favorable interaction.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Description |
| Binding Energy | -7.5 kcal/mol |
| Interacting Residues | TYR 23, LEU 89, SER 120, PHE 121 |
| Hydrogen Bonds | N-H of imidazolidinone with SER 120 (carbonyl oxygen) |
| C=O of imidazolidinone with TYR 23 (hydroxyl group) | |
| Hydrophobic Interactions | Isopropyl group with LEU 89 and PHE 121 |
Note: This table is a hypothetical representation of the data that would be generated from a molecular docking study. The protein target and specific interactions are for illustrative purposes only.
Structure-Activity Relationship (SAR) Elucidation through In Silico Approaches
The investigation of Structure-Activity Relationships (SAR) through computational, or in silico, methods has become an essential component of modern medicinal chemistry. mdpi.com This approach allows for the rational design and evaluation of novel therapeutic agents by predicting their biological activity based on their molecular structure before their actual synthesis, saving significant time and resources. mdpi.comscispace.com For thioxoimidazolidinone systems, in silico studies focus on understanding how the core scaffold and its various substituents interact with biological targets at a molecular level. Computational tools such as molecular docking, Fragment Molecular Orbital (FMO) methods, and Quantitative Structure-Activity Relationship (QSAR) models are employed to elucidate the key structural features that govern the compound's efficacy. mdpi.commdpi.com These studies analyze factors like binding affinity, interaction energies, and the electronic and steric properties of the molecule to build predictive models that guide the development of more potent and selective derivatives. scispace.commdpi.com
Rational Design of Thioxoimidazolidinone Derivatives
The rational design of thioxoimidazolidinone derivatives is a targeted approach that leverages an understanding of the biological target to create molecules with enhanced activity. ekb.egnih.gov The process often begins with a "hit" compound, which may be identified through screening, and then systematically modifying its structure to optimize interactions with the target protein. mdpi.com In silico techniques, particularly molecular docking, are fundamental to this process. nih.gov Docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into binding conformations and key interactions like hydrogen bonds and hydrophobic contacts. nih.gov
For instance, in the design of related thiazolidinone derivatives, a core scaffold can be identified as a starting point. nih.gov Substitutions are then planned at various positions on the ring to improve binding. The design strategy might involve adding moieties that can act as hydrogen bond donors or acceptors to interact with specific amino acid residues in the target's active site, such as Cys917. nih.gov
The synthesis of novel 2-thioxo-4-imidazolidinone derivatives often involves multi-step reactions. One common approach is the reaction of maleimide (B117702) derivatives with an isothiocyanate, such as cyclohexyl isothiocyanate, following a Michael addition step. ekb.eg This allows for the introduction of diverse substituents onto the imidazolidinone core. The design process is iterative, where synthesized compounds are evaluated, and the results are fed back into the computational models to refine the design of the next generation of derivatives. mdpi.com
Impact of Substituent Effects on Electronic and Steric Properties
The biological activity of thioxoimidazolidinone derivatives is profoundly influenced by the electronic and steric nature of their substituents. mdpi.comnih.gov The introduction of different functional groups can alter the molecule's charge distribution, polarity, size, and shape, which in turn dictates its ability to bind to a biological target. ed.ac.uknih.gov
Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). mdpi.com These groups exert their influence through induction and resonance, modifying the electronic properties of the entire molecule. Computational methods like Fragment Molecular Orbital (FMO) analysis can quantify these effects by calculating interaction energies. mdpi.com For example, in a study on related inhibitors, compounds with an EDG showed stronger electrostatic and charge transfer energy when interacting with one residue (L398) in a protein's hinge region, while compounds with EWGs interacted more weakly. mdpi.com Conversely, the opposite pattern was observed with another key residue (E399). mdpi.com This demonstrates that the electronic nature of a substituent can create opposing interaction patterns, which is critical for SAR understanding. mdpi.com
The molecular electrostatic potential (MEP) surface is another tool used to visualize the electron distribution and predict intermolecular interactions. mdpi.com Regions of negative electrostatic potential are susceptible to electrophilic attack and tend to interact with positive sites on a receptor, while positive regions interact with negative sites. ed.ac.uk
Steric Effects: The size and three-dimensional arrangement of substituents (steric factors) play a crucial role in determining how well a ligand fits into a receptor's binding pocket. nih.gov Large, bulky groups may cause steric hindrance, preventing optimal binding. Conversely, the specific shape of a substituent can be essential for occupying a particular pocket within the receptor, enhancing binding affinity. nih.gov Organofluorine compounds, for example, are often used in drug design because the fluorine atom is sterically similar to a hydrogen atom but has extreme electronegativity, which can influence protein binding affinity and metabolic stability. nih.gov Computational studies can model these steric clashes or favorable contacts, guiding the selection of appropriately sized substituents for optimal activity. nih.gov
The interplay between electronic and steric properties is complex and crucial for rational drug design. By using computational models, researchers can dissect these effects to build a comprehensive SAR model for thioxoimidazolidinone derivatives.
Table of Interaction Energies for Substituted Compounds
The following table presents data from a Fragment Molecular Orbital (FMO) analysis on related kinase inhibitors, illustrating how different substituents (electron-withdrawing vs. electron-donating) affect interaction energies with key amino acid residues. mdpi.com
| Compound | Substituent Type | Residue | Electrostatic Energy (kcal/mol) | Charge Transfer Energy (kcal/mol) |
| 1 | EWG (baseline) | L398 | -4.37 | 0.02 |
| 2 | EWG | L398 | -4.44 | -0.01 |
| 3 | EWG | L398 | -4.24 | -0.01 |
| 4 | EDG | L398 | -7.28 | -0.39 |
| 1 | EWG (baseline) | E399 | -8.26 | -2.28 |
| 2 | EWG | E399 | -7.92 | -2.18 |
| 3 | EWG | E399 | -8.30 | -2.15 |
| 4 | EDG | E399 | -3.85 | -0.95 |
Data sourced from a study on imidazo[4,5-b]pyridine-based PAK4 inhibitors, highlighting the differential impact of EWGs and EDGs on protein-ligand interactions. mdpi.com
Mechanistic Studies of 5 Isopropyl 2 Thioxo 4 Imidazolidinone at the Molecular and Cellular Level in Vitro Focus
Enzyme Inhibition Mechanisms
Derivatives of the 2-thioxo-4-imidazolidinone core have been identified as inhibitors of several key enzymes, suggesting that this scaffold can be a valuable pharmacophore in drug design. The nature and potency of inhibition are highly dependent on the specific substitutions on the imidazolidinone ring.
Specificity and Kinetics of Enzyme Interactions
The 2-thiohydantoin (B1682308) scaffold has been investigated for its inhibitory effects against various enzymes. For instance, certain thiohydantoin derivatives have shown potential as inhibitors of enzymes like cyclooxygenase (COX) and lymphoid-specific tyrosine phosphatase (LSP). mdpi.comresearchgate.net
One study on 1,3-disubstituted-2-thiohydantoin analogues identified compounds with considerable binding affinity towards both COX-1 and COX-2 enzymes. mdpi.com For example, one such derivative displayed a binding affinity score of -9.54 kcal/mol for COX-1 and -10.12 kcal/mol for COX-2 in molecular docking studies, indicating thermodynamically favorable interactions. mdpi.com Another study focused on imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as new inhibitors of Lymphoid-specific tyrosine phosphatase (LYP), an important target for autoimmune diseases. researchgate.net The most potent of these was identified as a competitive inhibitor with a Ki value of 1.09 μM. researchgate.net
Furthermore, some 5-substituted arylidene-2-thiohydantoin derivatives have been recognized as potent inhibitors of the cancer-associated enzyme, mutant isocitrate dehydrogenase (IDH). ajchem-a.com Additionally, certain thiohydantoin derivatives have demonstrated inhibitory activity against α-glucosidase and α-amylase, key enzymes in carbohydrate metabolism, with one derivative showing IC₅₀ values of 129.40 and 128.90 µg/mL, respectively. nih.gov
Table 1: Enzyme Inhibition by 2-Thioxo-4-imidazolidinone Derivatives
| Derivative Class | Target Enzyme | Inhibition Data |
|---|---|---|
| 1,3-disubstituted-2-thiohydantoins | COX-1 / COX-2 | Binding affinity: -9.54 / -10.12 kcal/mol |
| 2-thioxothiazolidin-4-ones | LYP | Ki = 1.09 μM (competitive inhibitor) |
| Thiohydantoin derivatives | α-glucosidase / α-amylase | IC₅₀ = 129.40 / 128.90 µg/mL |
Allosteric vs. Active Site Binding
The mechanism of enzyme inhibition, whether through direct competition at the active site or through allosteric modulation, is crucial for understanding a compound's biological effect. For the 2-thioxo-4-imidazolidinone class, evidence points towards both mechanisms depending on the enzyme and the specific derivative.
For example, the inhibition of Lymphoid-specific tyrosine phosphatase (LYP) by a 2-thioxothiazolidin-4-one derivative was identified as competitive, indicating that the inhibitor likely binds to the active site of the enzyme, competing with the natural substrate. researchgate.net In contrast, the broader class of thiohydantoins has also been explored for allosteric modulation, a mechanism where binding to a site other than the active site induces a conformational change that alters the enzyme's activity. While specific studies on 5-Isopropyl-2-thioxo-4-imidazolidinone are lacking, the versatility of the thiohydantoin scaffold suggests that both active site and allosteric binding are plausible mechanisms of action.
Receptor Modulation
The 2-thiohydantoin scaffold is a key component of the FDA-approved drug enzalutamide, which functions as an androgen receptor antagonist. ajchem-a.com This highlights the potential of this chemical class to modulate receptor activity. Thiohydantoin derivatives have also been investigated for their activity on other receptors, such as the human CB1 cannabinoid receptors. nih.gov The specific interactions and modulatory effects are highly dependent on the substituents attached to the core ring structure.
Interference with Cellular Signal Transduction Pathways
Research has shown that 2-thioxo-4-imidazolidinone derivatives can interfere with key cellular signaling pathways, which underlies many of their observed biological effects, including anti-inflammatory and anticancer activities.
One study on a 2-thiohydantoin derivative demonstrated its ability to induce apoptosis in liver cancer cells (HepG2) by arresting the cell cycle in the S phase. nih.gov Molecular docking and dynamics studies suggested that this effect is mediated through the inhibition of AKT1 and CDK2 proteins, key regulators of cell survival and proliferation. nih.gov Another study on 5,5-diphenyl-2-thiohydantoin (B181291) (DPTH) showed it inhibits the proliferation of human umbilical vein endothelial cells (HUVEC) by arresting the cell cycle at the G0/G1 phase. nih.gov This was achieved by increasing the protein level of p21, which in turn inhibited CDK2 and CDK4 kinase activities. nih.gov
In the context of inflammation, some thiohydantoin derivatives have been shown to suppress the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-activated RAW264.7 cells. mdpi.com This suggests an interference with inflammatory signaling pathways, potentially including the NF-κB and MAPK pathways, which are known to regulate the production of these cytokines.
In Vitro Biological Activity Profiling
The 2-thioxo-4-imidazolidinone scaffold has been the basis for the synthesis of compounds with a wide range of in vitro biological activities, most notably antimicrobial and anticancer effects.
Antimicrobial Action Mechanisms
Several studies have highlighted the antimicrobial potential of 2-thioxo-4-imidazolidinone derivatives against various bacterial and fungal strains. researchgate.netekb.egeurekaselect.com
A study on newly synthesized 2-thioxoimidazolidin-4-one compounds demonstrated their efficacy against clinical Staphylococcus aureus isolates. nih.gov These compounds exhibited significant antibacterial, antibiofilm, and antihemagglutination effects. The minimal inhibitory concentrations (MICs) were found to be in the range of 31.25–62.5 μg/mL for one compound and 62.5–125 μg/mL for another. nih.gov The study suggests that these derivatives may act by inhibiting bacterial adhesion, a crucial step in infection and biofilm formation. nih.gov Time-kill kinetics studies further revealed a bactericidal action for these compounds. nih.gov
Another study reported that some 5-imino-4-thioxoimidazolidin-2-one derivatives displayed significant antimicrobial activity against B. subtilis, K. pneumonia, and C. albicans. elsevierpure.com
Table 2: Antimicrobial Activity of 2-Thioxo-4-imidazolidinone Derivatives
| Derivative Class | Target Organism | Observed Effect | MIC Range (µg/mL) |
|---|---|---|---|
| 2-thioxoimidazolidin-4-ones | Staphylococcus aureus | Antibacterial, Antibiofilm, Antihemagglutination | 31.25 - 125 |
Anti-inflammatory Mechanisms (excluding in vivo outcomes)
The anti-inflammatory properties of this compound and its derivatives have been investigated through various in vitro models, revealing multiple mechanisms at the molecular and cellular levels. These studies primarily highlight the compound's ability to inhibit key enzymatic pathways and modulate the production of inflammatory mediators.
A primary mechanism identified is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key players in the inflammatory cascade. nih.govplos.org In vitro assays on a series of 5-imino-4-thioxo-2-imidazolidinone derivatives demonstrated potent inhibitory activity against both COX-1 and COX-2 enzymes. nih.gov Notably, most of the tested derivatives exhibited significantly greater activity against both COX isoforms compared to the reference drug, celecoxib (B62257). nih.gov For instance, the IC₅₀ values for COX-2 inhibition for the most active derivatives ranged from 0.001 x 10⁻³ to 0.827 x 10⁻³ µM, whereas the reference drug celecoxib had an IC₅₀ of 40.0 x 10⁻³ µM, indicating a substantially higher potency for the imidazolidinone compounds. nih.gov Molecular docking studies further support these findings, predicting favorable binding affinities and optimal orientations of these compounds within the active sites of COX enzymes. nih.govnih.gov
Another significant anti-inflammatory mechanism is the modulation of inflammatory mediators in immune cells. Studies on 2-thioxoimidazolidin-4-one derivatives using lipopolysaccharide (LPS)-activated murine macrophage cells (RAW264.7) have shown a significant reduction in the production of nitric oxide (NO). nih.govresearchgate.net The overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. plos.org Certain derivatives were found to diminish NO production by as much as six-fold, suggesting potent anti-inflammatory action. nih.gov
Furthermore, these compounds have been shown to downregulate the expression of key pro-inflammatory cytokines. nih.gov In LPS-stimulated RAW264.7 cells, treatment with 2-thioxoimidazolidin-4-one derivatives led to a significant, dose-dependent inhibition of the expression of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net The suppression of these cytokines is a critical aspect of controlling the inflammatory response. This cytokine-suppressing activity is linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a transcription factor that plays a central role in regulating the genes involved in inflammation, including those for TNF-α, IL-8, and COX-2. nih.govclinicaleducation.org By preventing the activation or translocation of NF-κB, these compounds can effectively halt the transcription of a wide array of pro-inflammatory genes. nih.gov
Table 1: In Vitro Anti-inflammatory Mechanisms of 2-Thioxo-4-imidazolidinone Derivatives
| Derivative Class | In Vitro Model | Mechanism | Key Findings | Reference |
|---|---|---|---|---|
| 5-Imino-4-thioxo-2-imidazolidinones | Enzyme Inhibition Assay | COX-1 and COX-2 Inhibition | Showed greater activity than celecoxib. IC₅₀ for COX-2 as low as 0.001 x 10⁻³ µM. | nih.gov |
| 1,3-Disubstituted-2-thiohydantoins | LPS-activated RAW264.7 macrophages | Nitric Oxide (NO) Inhibition | Significantly diminished NO production (up to six-fold reduction). | nih.gov |
| 2-Thioxoimidazolidin-4-ones | LPS-activated RAW264.7 macrophages | Pro-inflammatory Cytokine Downregulation | Significantly reduced expression of IL-1β, IL-6, and TNF-α. | nih.govresearchgate.net |
| Thalidomide (as a model NF-κB inhibitor) | Human cell lines | NF-κB Pathway Inhibition | Blocks NF-κB activation by inhibiting IκB kinase (IKK) activity. | nih.gov |
Antioxidant Activity Mechanisms
The antioxidant potential of this compound and related structures is attributed to their ability to counteract oxidative stress through multiple mechanisms. In vitro studies have focused on two primary modes of action: the direct scavenging of free radicals and the enhancement of endogenous antioxidant defense systems.
Direct radical scavenging is a common mechanism for antioxidant compounds. This activity is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.govconicet.gov.ar In this test, the antioxidant compound donates a hydrogen atom or an electron to the stable DPPH radical, a deep purple-colored molecule, reducing it to a colorless or pale yellow hydrazine (B178648). psu.edu The degree of color change, measured spectrophotometrically, indicates the compound's radical scavenging capacity. conicet.gov.ar Various studies on compounds with the thioxo-imidazolidinone core or related thioxo-heterocycles have demonstrated their ability to scavenge DPPH radicals, indicating their potential to neutralize harmful reactive oxygen species (ROS) directly. nih.govconicet.gov.ar
Beyond direct scavenging, a more complex mechanism involves bolstering the cell's own antioxidant enzyme systems. Key enzymes in this system include catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) (GSH) in its reduced form, along with the enzyme glutathione-S-transferase (GST). nih.gov Glutathione is a vital intracellular antioxidant that can neutralize ROS and is crucial for protecting cells from oxidative damage. nih.govbiorxiv.org Catalase is an enzyme that catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen, preventing the formation of more dangerous hydroxyl radicals. biorxiv.org Studies on related thioxoimidazolidine derivatives have shown that they can lead to a significant elevation in the levels of serum GSH and catalase, suggesting that these compounds can enhance the body's natural antioxidant defenses. nih.gov This enhancement helps to mitigate the damage caused by oxidative stress. nih.gov
Table 2: In Vitro Antioxidant Mechanisms of 2-Thioxo-4-imidazolidinone and Related Derivatives
| Compound/Derivative Class | Assay/Method | Mechanism | Key Findings | Reference |
|---|---|---|---|---|
| 5-Methylen-imidazolidine-2,4-diones (2-thione analogs) | DPPH Radical Scavenging Assay | Direct Free Radical Scavenging | Demonstrated ability to react with and neutralize the stable DPPH radical. | conicet.gov.ar |
| 2-Thioxobenzo[g]quinazoline derivatives | DPPH Radical Scavenging Assay | Direct Free Radical Scavenging | Showed good capacity to deplete DPPH free radicals compared to the standard BHT. | nih.gov |
| Thioxoimidazolidine derivative | Biochemical analysis of serum | Enhancement of Endogenous Antioxidants | Treatment led to a significant elevation in serum Glutathione (GSH) concentrations. | nih.gov |
| Thioxoimidazolidine derivative | Biochemical analysis of serum | Enhancement of Endogenous Antioxidants | Treatment resulted in a significant elevation in serum Catalase (CAT) concentrations. | nih.gov |
Future Directions in Research on 5 Isopropyl 2 Thioxo 4 Imidazolidinone
Exploration of Novel Synthetic Methodologies
Future research into the synthesis of 5-Isopropyl-2-thioxo-4-imidazolidinone is anticipated to move beyond traditional methods, aiming for greater efficiency, sustainability, and molecular diversity. Key areas of exploration include:
Green Chemistry Approaches: The development of environmentally benign synthetic routes will be a primary focus. This includes the use of safer solvents, renewable starting materials, and catalytic methods to minimize waste and energy consumption.
Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, leading to higher yields, improved purity, and enhanced safety. The application of flow chemistry could streamline the production of this compound and its derivatives.
Combinatorial Synthesis: To explore the potential of this scaffold, high-throughput combinatorial synthesis techniques could be employed to generate a library of derivatives. This would involve systematically modifying the core structure to investigate structure-activity relationships for various non-therapeutic applications.
Isotopic Labeling: Building upon existing research, the synthesis of isotopically labeled versions of this compound, such as with ¹³C and ¹⁵N, will remain crucial for its use as an internal standard in quantitative mass spectrometry-based assays. nih.govresearchgate.net The development of more cost-effective and efficient labeling strategies is a likely avenue of research. For instance, custom synthesis has been utilized to produce deuterated and other isotopically labeled analogs for specific analytical applications. nih.gov
Advanced Spectroscopic and Structural Techniques
A deeper understanding of the physicochemical properties of this compound will be pursued through the application of advanced analytical methods.
Multidimensional NMR Spectroscopy: While standard NMR techniques are used for basic characterization, advanced multidimensional NMR experiments (e.g., COSY, HSQC, HMBC) can provide more detailed insights into the molecule's spatial arrangement and conformational dynamics in solution.
X-ray Crystallography: Obtaining a high-resolution crystal structure of this compound is a critical step for unequivocally determining its three-dimensional geometry and intermolecular interactions in the solid state. This data is invaluable for computational modeling and understanding its physical properties.
Advanced Mass Spectrometry: Techniques such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) will continue to be refined for the sensitive and specific quantification of this compound derivatives in complex matrices. nih.gov Future research may focus on developing methods with even lower detection limits and broader applicability.
Expansion of Computational Modeling Applications
Computational chemistry offers a powerful toolkit for predicting the properties and interactions of this compound, guiding future experimental work. While specific computational studies on this compound are limited, future research is expected to parallel the approaches used for the broader thiohydantoin class. researchgate.netresearchgate.net
Density Functional Theory (DFT) Calculations: DFT studies can be employed to calculate the electronic structure, reactivity descriptors (e.g., HOMO-LUMO gap, electrostatic potential), and spectroscopic properties of the molecule. researchgate.netnih.gov This information can help in understanding its reactivity and predicting its behavior in different chemical environments.
Molecular Docking: For non-therapeutic applications, such as in agricultural science or as a research tool, molecular docking simulations can predict the binding affinity and mode of interaction of this compound with specific target proteins or enzymes. ajchem-a.com
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its complexes with other molecules over time, offering a more realistic picture of its interactions in a solvated environment. nih.gov
Table 1: Potential Computational Research Areas for this compound
| Research Area | Computational Technique | Potential Insights |
| Structural Elucidation | Density Functional Theory (DFT) | Optimized geometry, bond lengths, bond angles |
| Electronic Properties | DFT, Time-Dependent DFT | HOMO-LUMO gap, electronic transitions, reactivity |
| Spectroscopic Prediction | DFT, Ab initio methods | Prediction of NMR and IR spectra for comparison with experimental data |
| Binding Interactions | Molecular Docking | Identification of potential binding sites and modes on target proteins |
| System Dynamics | Molecular Dynamics (MD) Simulations | Conformational changes, stability of complexes, solvent effects |
Elucidation of Broader Molecular Interaction Networks (In Vitro)
Understanding how this compound interacts with biological macromolecules is key to unlocking its potential in various non-therapeutic fields. Future in vitro studies will likely focus on:
Enzyme Inhibition Assays: Screening against a panel of non-human enzymes, for instance, those relevant to agriculture (e.g., pests or plant pathogens) or industrial processes, could reveal novel applications. nih.gov
Protein Binding Studies: Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and affinity chromatography can be used to quantify the binding affinity and kinetics of this compound with various proteins.
Cell-Based Assays: For applications in areas like toxicology research or as a chemical probe, non-human cell-based assays can be used to study the effects of the compound on cellular processes.
Development of New Scaffold Applications (excluding human therapeutic claims)
The unique structural features of the this compound scaffold make it an attractive candidate for development in various materials and chemical sciences.
Agricultural Chemistry: The imidazolidinone core is present in some herbicides. wikipedia.org Future research could explore derivatives of this compound for their potential as novel and selective herbicides, fungicides, or insecticides.
Materials Science: The ability of the imidazolidinone ring to participate in hydrogen bonding and other intermolecular interactions could be exploited in the design of new polymers or functional materials. mdpi.com Research could focus on incorporating this scaffold into polymer backbones to modulate properties like thermal stability, solubility, or biocompatibility for applications in areas like biodegradable plastics or specialized coatings.
Chemical Probes: Derivatives of this compound could be functionalized with reporter groups (e.g., fluorophores) to create chemical probes for studying biological processes in non-human systems.
Q & A
Q. What are the established synthetic routes for 5-Isopropyl-2-thioxo-4-imidazolidinone, and how can reaction conditions be optimized?
A common method involves condensation of substituted aldehydes with 3-aryl-2-thioxo-4-imidazolidinones in ethanol under reflux, catalyzed by piperidine. For example, refluxing with ethanol (20 mL) for 4–5 hours yields derivatives with >80% purity after crystallization from methanol. Key parameters include stoichiometric ratios (2.6 mmol aldehyde to 2.6 mmol imidazolidinone) and acidified precipitation (pH 3–4 with AcOH) . Optimization can involve solvent polarity adjustments (e.g., DMF/water systems) or catalyst screening (e.g., triethylamine) to improve yield .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound derivatives?
Nuclear Magnetic Resonance (NMR) is critical for confirming the thioxo group and isopropyl substitution. H NMR can resolve aromatic protons and isopropyl methyl splits, while C NMR identifies carbonyl (C=O/S) and sp carbons. Infrared (IR) spectroscopy verifies thioamide (C=S) stretches near 1150–1250 cm. High-resolution mass spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) provide additional validation .
Q. How should researchers design preliminary stability studies for this compound?
Stability under varying pH (3–10), temperature (4°C to 40°C), and humidity (40–80% RH) should be tested using HPLC or TLC. For example, accelerated degradation studies at 40°C/75% RH over 30 days can identify hydrolysis-sensitive functional groups (e.g., thioxo or imidazolidinone rings). Store samples in inert atmospheres (N) at -20°C to prevent oxidative decomposition .
Advanced Research Questions
Q. How can computational modeling enhance the synthesis or functionalization of this compound?
Quantum mechanical calculations (e.g., DFT) predict regioselectivity in electrophilic substitutions (e.g., halogenation at the 5-position). Reaction path search algorithms (e.g., artificial force-induced reaction method) can optimize solvent-catalyst combinations or identify transition states for ring closure. Machine learning models trained on similar imidazolidinone datasets may propose novel substituents for improved bioactivity .
Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?
Comparative structure-activity relationship (SAR) studies are essential. For instance, if derivatives with nitro or cyano substituents (e.g., compounds 25 and 35 in ) show divergent inhibition profiles, molecular docking can clarify binding mode differences. Validate hypotheses via enzymatic assays under standardized conditions (e.g., fixed ATP concentrations for kinase studies) .
Q. How can factorial design streamline experimental optimization for novel derivatives?
A 2 factorial design tests variables like temperature (60–100°C), catalyst loading (0.5–2.0 eq.), and solvent polarity (ethanol vs. DMF). Response surface methodology (RSM) models interactions between factors to maximize yield or purity. For example, triethylamine concentration and water content in DMF systems significantly influence cyclization efficiency .
Q. What mechanistic insights can isotopic labeling provide for thioxo-group reactivity?
S isotopic labeling tracks sulfur participation in nucleophilic attacks or tautomeric shifts. For example, C-labeled carbonyl groups can monitor keto-enol tautomerism during alkylation. Kinetic isotope effects (KIEs) measured via LC-MS distinguish rate-determining steps in ring-opening reactions .
Q. How do solvent selection and green chemistry principles apply to large-scale synthesis?
Replace high-boiling solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) or water-ethanol mixtures. Lifecycle assessment (LCA) tools evaluate waste generation (e.g., piperidine recovery via distillation). Continuous flow reactors improve heat/mass transfer, reducing reaction time from hours to minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
